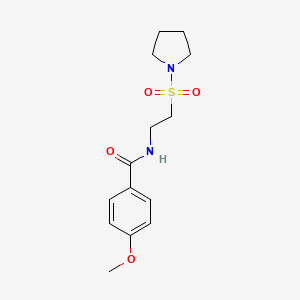

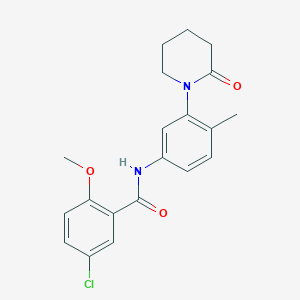

![molecular formula C9H6N4OS B2745718 2-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile CAS No. 477856-82-9](/img/structure/B2745718.png)

2-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile, also known as POSA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. POSA is a member of the oxadiazole family of compounds and has been shown to exhibit a range of biochemical and physiological effects.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Complex Heterocyclic Structures : A study by Fathima et al. (2021) focuses on the synthesis of novel compounds by fusing 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol with substituted benzoxazoles, resulting in heterocyclic ring systems. These compounds were evaluated for antimicrobial, antioxidant, and antitubercular activities, showing a wide range of activities and excellent docking scores with antitubercular receptors (Fathima, Vagdevi, Jayanna, Shafeeulla, & Subbaraju, 2021).

Antimicrobial and Antioxidant Activities : Patel et al. (2013) synthesized a series of oxadiazoles based on 2-benzylsulfanyl-nicotinic acid, showing promising antimicrobial activity against Escherichia coli and antitubercular activity, albeit with no significant antitumor activity against 60 human tumor cell lines (Patel, Purohit, Rajani, Moo-Puc, & Rivera, 2013).

Chemical Synthesis and Characterization

Synthesis of Sulfones : Tverdokhlebov et al. (2006) demonstrated the reaction of (arylsulfonyl)acetonitriles with mercaptoacetic acid to yield thiazolidin-4-ones, which underwent further transformations to produce novel pyrrolo[2,1-b]thiazol-3(2H)-ones, highlighting the versatility of sulfanyl acetonitriles in synthesizing complex sulfur-containing heterocycles (Tverdokhlebov, Andrushko, & Tolmachev, 2006).

Binuclear Metallocycles : Xiao et al. (2011) used a related ligand to synthesize novel binuclear metallocycles, demonstrating the compound's potential in forming complex metal-organic frameworks with potential applications in catalysis and materials science (Xiao, Ma, Huang, & Dong, 2011).

Chemical Properties and Interactions

Basicity Scale in Acetonitrile : Research by Kaljurand et al. (2000) established a spectrophotometric basicity scale in acetonitrile, contributing to our understanding of basicity in organic solvents and providing valuable information for chemical synthesis and reaction optimization (Kaljurand, Rodima, Leito, Koppel, & Schwesinger, 2000).

Photophysical Properties : Piguet et al. (1997) investigated the formation of heterodinuclear non-covalent podates in acetonitrile, showing how ligands can be designed to selectively form structures with specific metal ions, leading to materials with finely tunable photophysical and magnetic properties (Piguet, Rivara-Minten, Bernardinelli, Bünzli, & Hopfgartner, 1997).

Mécanisme D'action

Target of Action

The primary targets of 2-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile are Escherichia coli and Staphylococcus epidermidis . These bacteria are common pathogens that can cause a variety of infections. The compound acts as an antimicrobial agent, inhibiting the growth of these bacteria .

Result of Action

The primary result of the action of 2-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile is the inhibition of bacterial growth, specifically Escherichia coli and Staphylococcus epidermidis . This makes the compound potentially useful in the treatment of infections caused by these bacteria.

Propriétés

IUPAC Name |

2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4OS/c10-3-6-15-9-13-12-8(14-9)7-1-4-11-5-2-7/h1-2,4-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBFBVQOTLDPFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN=C(O2)SCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}thiophene-2-carboxamide](/img/structure/B2745636.png)

![4-[(3-methoxyphenyl)sulfonylamino]benzoic Acid](/img/structure/B2745649.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((4-methylpiperidin-1-yl)sulfonyl)benzoate](/img/structure/B2745654.png)

![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B2745655.png)

![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2745656.png)

![5-[(2,4-Dichlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2745658.png)